6-Chloro-3-nitroimidazo[1,2-b]pyridazine

Medicinal Chemistry Organic Synthesis Process Chemistry

Medicinal chemistry teams developing Trk kinase inhibitors require regiospecific scaffolds with orthogonal reactivity. 6-Chloro-3-nitroimidazo[1,2-b]pyridazine solves this via: • 6-chloro for SNAr or cross-coupling • 3-nitro (reducible to amine) for amidation • Patented core for TrkA/B/C inhibition (oncology/pain) • High-yielding (91%) scalable synthesis documented Supplied as ≥95% yellow solid (mp 142-145°C). Ideal for library synthesis or hit-to-lead optimization.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
CAS No. 18087-76-8
Cat. No. B099622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitroimidazo[1,2-b]pyridazine
CAS18087-76-8
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2[N+](=O)[O-])Cl
InChIInChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H
InChIKeyIJEZMDPWGDWYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-nitroimidazo[1,2-b]pyridazine Specifications & Procurement


6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic small molecule building block with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 g/mol. It is characterized by a fused imidazo[1,2-b]pyridazine core substituted with a chlorine atom at the 6-position and a nitro group at the 3-position . Commercially, the compound is typically available as a yellowish to light yellow solid with a specified minimum purity of 95% and a melting point range of 142-145°C . This compound functions as a versatile intermediate for synthesizing more complex biologically active molecules, with applications primarily in medicinal chemistry and kinase inhibitor research [1].

Reactive handles Dual 6-Cl and 3-NO2 groups for sequential derivatization
Regiospecificity Defined substitution pattern supports kinase inhibitor scaffold synthesis
Research context Reported use in Trk kinase and antiparasitic compound library design

6-Chloro-3-nitroimidazo[1,2-b]pyridazine Irreplaceability


Substituting 6-chloro-3-nitroimidazo[1,2-b]pyridazine with a generic analog is not straightforward due to its dual functional handles and regiospecific substitution pattern. The combination of a chloro group at the 6-position and a nitro group at the 3-position on the imidazo[1,2-b]pyridazine scaffold provides a unique reactivity profile for sequential derivatization that is not shared by many close analogs . For instance, the 6-chloro substituent is a prime site for nucleophilic aromatic substitution (S_N Ar) or cross-coupling reactions, while the 3-nitro group can be reduced to an amine for further functionalization or can act as an electron-withdrawing group to modulate the reactivity of the fused ring system [1]. This specific arrangement is crucial for the synthesis of targeted kinase inhibitors, where the position of substituents dictates biological activity and selectivity. Furthermore, even subtle changes, like the absence of the chlorine atom, as in 3-nitroimidazo[1,2-b]pyridazine, drastically alter the molecule's utility, precluding the same synthetic pathways that rely on the 6-chloro handle [2].

Regiospecific substitution pattern
Changing the position of chloro or nitro groups may shift reactivity and downstream synthetic pathways
6-Chloro handle missing in analogs
Non-chlorinated 3-nitroimidazo[1,2-b]pyridazine cannot undergo SNAr or cross-coupling, limiting derivative scope
Nitro group pharmacophore requirement
Absence of the 3-nitro group may abolish antiparasitic screening activity; class-level evidence associates nitro with potency

6-Chloro-3-nitroimidazo[1,2-b]pyridazine Comparative Evidence


Nitration Yield and Reliability

A reproducible and high-yielding synthetic route is critical for cost-effective procurement and project planning. The target compound can be synthesized via the nitration of 6-chloroimidazo[1,2-b]pyridazine with nitric acid in concentrated sulfuric acid. This method provides a reported yield of 91% (5.7 g from 4.95 g of starting material), a significant quantitative advantage over alternative routes or the yields reported for synthesizing other substituted analogs . This high yield and straightforward procedure offer a reliable and predictable basis for larger-scale synthesis, directly impacting the compound's cost and availability for research programs.

Nitration Yield
Head-to-head
91% isolated yield for target vs 45–89% range for alternative 3-nitro analogs
Supports scalable procurement with consistent yield context
Yield comparison based on reported nitration methods; HNO3/H2SO4, 0°C to rt
Medicinal Chemistry Organic Synthesis Process Chemistry

Essential Intermediate for Trk Kinase Inhibitors

The 6-chloro-3-nitroimidazo[1,2-b]pyridazine core is a key structural component in a patented series of potent Trk kinase inhibitors. This establishes the compound's unique value proposition as a direct intermediate for generating pharmacologically relevant molecules. While this evidence does not directly compare the target compound to an analog, it strongly contrasts its established utility against alternative building blocks not featured in such high-potency inhibitor series. The patent exemplifies a downstream compound (Formula I) derived from the imidazo[1,2-b]pyridazine scaffold, which is claimed for treating pain, inflammation, and cancer [1].

Trk Inhibitor Patent Space
Class-level
Core scaffold in patented Trk kinase inhibitors (US20110166122A1)
Reported patent linkage supports kinase target research fit
Utility inferred from patent family; no direct comparator data
Kinase Inhibitor TrkA Cancer Research Pain Research

3-Nitro Group and Antiparasitic Activity

The presence of the 3-nitro group on the imidazo[1,2-b]pyridazine scaffold is directly linked to antiparasitic activity. In a study evaluating 3-nitroimidazo[1,2-b]pyridazine analogs, the scaffold demonstrated sub-nanomolar IC50 values against Giardia lamblia [1]. Crucially, the study showed that removing the nitro group abolished this potent activity, confirming that the nitro moiety is the primary pharmacophore [1]. This evidence supports that 6-chloro-3-nitroimidazo[1,2-b]pyridazine, containing this essential nitro group, is a privileged starting point for antiparasitic drug discovery compared to non-nitrated analogs.

Antiparasitic Activity
Reported
IC50 <1 nM for 3-nitro analogs vs inactive for non-nitrated analogs
Supports antiparasitic screening context; nitro group essential
Giardia lamblia in vitro assay; class-level inference from analog series
Antiparasitic Giardia lamblia Nitroimidazole Infectious Disease

6-Chloro Substituent in SNAr and Cross-Coupling

The 6-chloro substituent on the imidazo[1,2-b]pyridazine ring provides a specific, reactive handle for further functionalization via nucleophilic aromatic substitution (S_N Ar) or transition metal-catalyzed cross-coupling reactions . This is a key differentiator from the non-chlorinated analog, 3-nitroimidazo[1,2-b]pyridazine, which lacks this reactive site and would require alternative, less direct methods for analogous modifications. The chloride is activated by the adjacent nitrogen atoms in the pyridazine ring, making it a reliable point for introducing amines, alkoxides, or carbon substituents, which is essential for generating diverse compound libraries in medicinal chemistry.

6-Chloro Reactivity
Class-level
Enables SNAr and cross-coupling; absent in non-chlorinated analog
Supports synthetic diversification workflows
Based on heteroaryl chloride reactivity; experimental verification advised
Medicinal Chemistry Organic Synthesis S_N Ar Cross-Coupling

6-Chloro-3-nitroimidazo[1,2-b]pyridazine Applications


Trk Kinase Inhibitor Intermediate Synthesis

The compound is an ideal starting material for medicinal chemistry teams developing Trk kinase inhibitors for oncology or pain management. Its scaffold is explicitly claimed in patent literature as a core structure for compounds with high Trk inhibitory activity [1]. Procurement supports the synthesis of focused compound libraries targeting the TrkA/B/C kinases.

Antiparasitic Agents Against Giardia lamblia

As part of the 3-nitroimidazo[1,2-b]pyridazine class, this compound serves as a precursor to potent anti-giardiasis agents. Research indicates that this scaffold achieves sub-nanomolar potency against G. lamblia, with the 3-nitro group being essential for activity [2]. This compound provides a starting point for optimizing selectivity and pharmacokinetic properties of this promising hit series.

Sequential Functionalization for Library Diversification

In an academic or industrial laboratory focused on generating novel chemical matter, this compound's dual reactive sites (6-Cl and 3-NO2) enable a well-established sequence of diversification. The 6-chloro group can first undergo an S_N Ar reaction, followed by reduction of the nitro group to an amine for subsequent amide coupling or reductive amination . This allows for the efficient generation of complex, multi-functionalized scaffolds for various screening campaigns.

In-House Process Development and Scale-Up

For CROs or pharma companies with internal scale-up capabilities, the existence of a high-yielding (91%) and robust synthetic protocol for this specific compound is a major advantage . This data provides a solid foundation for developing an in-house process to produce the compound at multi-gram to kilogram scale, reducing reliance on external vendors and ensuring a secure supply chain for advanced projects.

Application
Selection Property
Validation Focus
Trk kinase inhibitor intermediate synthesis
Reported Trk kinase inhibitor patent space
TrkA/B/C kinase assay context
Antiparasitic screening studies
3-Nitro pharmacophore context
Giardia lamblia in vitro screening
Sequential functionalization for library diversification
Dual reactive handles (6-Cl, 3-NO2)
Sequential SNAr/reduction protocol
In-house process development and scale-up
Reported high-yield nitration synthesis
Process reproducibility and scale-up parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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